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Compound of Interest

Compound Name: 4-Chloro-3-fluoro-5-iodopyridine

Cat. No.: B13092741

Get Quote

CAS: 1211581-02-0 | Formula: C₅H₂ClFIN | M.W.: 257.43 g/mol

Part 1: Executive Summary
4-Chloro-3-fluoro-5-iodopyridine is a high-value, tri-halogenated heterocyclic building block

used primarily in the discovery of kinase inhibitors and advanced agrochemicals. Its structural

uniqueness lies in the orthogonal reactivity of its three halogen substituents, allowing for

precise, sequential functionalization (regioselective cross-coupling and SNAr).

Commercial Status:Make-to-Order / Custom Synthesis Unlike its precursor (4-chloro-3-

fluoropyridine), this specific isomer is not a commodity stock item at major catalog distributors

(e.g., Sigma-Aldrich, Fisher). It is predominantly available through specialized custom synthesis

houses, typically with a lead time of 4–8 weeks for gram-scale quantities.

Part 2: Chemical Profile & Specifications
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Property Specification / Value

CAS Number 1211581-02-0

IUPAC Name 4-Chloro-3-fluoro-5-iodopyridine

Appearance Off-white to pale yellow solid (low melting point)

Purity Standard >97% (HPLC)

Key Impurity
4-Chloro-3-fluoro-2-iodopyridine (Regioisomer

from lithiation route)

Storage
2–8°C, Protect from light (Iodide stability), Inert

atmosphere

Critical Quality Attribute (CQA): Regioisomeric Purity
The primary quality risk for this molecule is the presence of the 2-iodo isomer. Depending on

the synthesis route (discussed below), the iodine atom may mis-incorporate at the C2 position.

Requirement: Ensure suppliers provide 1H-NMR confirmation. The C2-H and C6-H protons

have distinct chemical shifts and coupling constants (

) that distinguish the 5-iodo isomer from the 2-iodo isomer.

Part 3: Strategic Sourcing & Availability Landscape
For drug development professionals, sourcing this molecule requires a proactive strategy. It is

rarely "on the shelf."

Supplier Tiers
Tier 1 (Catalog Stock):None currently identified. Major distributors may list the CAS but show

"Inquire" or "0 Stock."

Tier 2 (Aggregators): Sites like ChemicalBook or ChemBK list multiple vendors (e.g.,

Shanghai Amor, specialized boutique labs). These are often brokers for Tier 3

manufacturers.
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Tier 3 (Custom Synthesis Labs): The primary source. Labs in China and India specialize in

halogenated pyridines and can produce this on demand.

Cost & Lead Time Estimates
1g - 5g: $500 - $1,200 (Lead time: 2-3 weeks if precursor in stock).

100g+: Custom quote required (Lead time: 6-8 weeks).[1]

Sourcing Decision Tree (DOT Visualization)

Need 4-Chloro-3-fluoro-5-iodopyridine Check Major Catalogs
(Sigma, Combi-Blocks) In Stock?

Direct PurchaseYes (Rare)

Initiate Custom Synthesis

No (Likely)
Define Specs:
- Purity >97%

- Max 1% 2-Iodo isomer

Verify Route:
Request Pyridone Method

(Avoids Regio-mix)

Click to download full resolution via product page

Figure 1: Strategic decision tree for sourcing non-commodity halogenated pyridines.

Part 4: Synthesis & Manufacturing Technologies[2]
Understanding the synthesis is crucial for auditing suppliers and troubleshooting impurity

profiles.

The Problem with Direct Lithiation
A common laboratory approach to functionalize pyridines is Directed Ortho Metalation (DoM)

using LDA.

Precursor: 4-Chloro-3-fluoropyridine.

Reaction: LDA / -78°C followed by Iodine.

Outcome: The fluorine atom strongly directs lithiation to the C2 position (between N and F)

due to inductive effects and complexation. This yields the 2-iodo isomer, not the desired 5-

iodo product.
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The "Pyridone Route" (Industrial Standard)
To achieve scalable, regioselective access to the 5-iodo position, the industrial route typically

proceeds via the 4-pyridone intermediate. This method exploits the activating nature of the

hydroxyl group to direct iodination.

Step-by-Step Protocol (Theoretical Basis)
Starting Material: 3-Fluoro-4-hydroxypyridine (3-Fluoro-4(1H)-pyridone).

Iodination: Treatment with Iodine (

) and a base (or NIS).[2] The hydroxyl group directs the electrophile ortho. Since C3 is
blocked by Fluorine, iodination occurs exclusively at C5.

Deoxychlorination: The resulting 3-fluoro-5-iodo-4-hydroxypyridine is treated with

Phosphorus Oxychloride (

) to convert the hydroxyl group into a chloride.
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Figure 2: The "Pyridone Route" ensures regioselectivity for the 5-iodo position, avoiding C2

impurities.

Part 5: Reactivity & Applications in Drug Discovery
This scaffold is a "Swiss Army Knife" for medicinal chemists due to the differential reactivity of

the halogens.

Chemoselectivity Map
C5-Iodine (Most Reactive):

Reaction: Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Negishi).
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Condition: Occurs at room temperature or mild heat. The C-I bond is the weakest and

most labile.

Application: Installing the primary aryl or heteroaryl tail.

C4-Chlorine (Moderately Reactive):

Reaction: Nucleophilic Aromatic Substitution (

).

Condition: Requires heating or activation (e.g., N-oxidation). The 3-Fluoro group

inductively activates the C4 position, making the chloride more susceptible to

displacement by amines or alkoxides than a standard chloropyridine.

Application: Introducing solubilizing groups or core motifs.

C3-Fluorine (Least Reactive):

Role: Generally retained in the final molecule.

Function: Modulates

of the pyridine nitrogen, lowers lipophilicity (

), and blocks metabolic hotspots.

Self-Validating Protocol: Sequential Functionalization
To verify the scaffold's integrity, a test Suzuki coupling should be performed.

Protocol: React 1 eq. of scaffold with 1.1 eq. Phenylboronic acid, 5 mol%

, and

in Dioxane/Water at 60°C.

Expected Result: >95% conversion to 4-chloro-3-fluoro-5-phenylpyridine. Retention of the

Chlorine atom is the pass/fail criteria. Loss of Chlorine indicates over-reaction or poor

catalyst choice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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